4-(Trifluoromethoxy)phenol is derived from the trifluoromethylation of phenolic compounds. The trifluoromethoxy group, which consists of three fluorine atoms bonded to a carbon atom that is also bonded to an oxygen atom, imparts distinctive reactivity and stability characteristics to the molecule. Its classification falls under the category of trifluoromethyl-substituted phenols, which are significant in medicinal chemistry and materials science due to their unique electronic properties and biological activities .
The synthesis of 4-(Trifluoromethoxy)phenol can be achieved through several methods, with one common approach involving the reaction of chlorobenzotrifluoride with sodium alkoxide in an appropriate solvent such as dimethyl sulfoxide or tetrahydrofuran.
The molecular formula of 4-(Trifluoromethoxy)phenol is , with a molecular weight of approximately 178.11 g/mol.
4-(Trifluoromethoxy)phenol participates in various chemical reactions typical for phenolic compounds, including:
The mechanism of action for 4-(Trifluoromethoxy)phenol primarily involves its interaction with biological targets due to its unique electronic properties imparted by the trifluoromethoxy group.
This compound may cause skin irritation and serious eye irritation; hence appropriate safety measures should be taken during handling .
4-(Trifluoromethoxy)phenol finds applications in various scientific domains:
The trifluoromethoxy (–OCF₃) group emerged as a critical fluorinated motif in the mid-20th century, driven by advances in fluorine chemistry. Early synthesis relied on hazardous reagents like antimony trifluoride (Swarts reaction) or hydrogen fluoride, limiting accessibility [1] [9]. The 1984 discovery of trifluoromethyltrimethylsilane (TMSCF₃) revolutionized nucleophilic trifluoromethylation, enabling safer phenol functionalization under mild conditions [9]. Subsequent innovations, such as Umemoto reagents (e.g., S-(trifluoromethyl)dibenzothiophenium salts) and copper-mediated couplings, expanded routes to aryl trifluoromethyl ethers [5] [9]. These breakthroughs addressed challenges in C–OCF₃ bond formation, positioning the trifluoromethoxy group as a versatile handle in drug design. By the 2000s, catalytic methods using photoredox catalysis or palladium complexes further streamlined synthesis, facilitating the incorporation of this group into complex pharmaceuticals like aprepitant and anti-inflammatory agents [9] [10].
Fluorinated groups, including –OCF₃, profoundly alter molecular properties critical to drug efficacy:
Substituent | Lipophilicity (Δlog P) | Metabolic Half-Life (t₁/₂) | Electron Withdrawal (σₚ) |
---|---|---|---|
–OCH₃ | 0 (Reference) | 2 h | -0.27 |
–F | +0.14 | 6 h | +0.06 |
–CF₃ | +0.88 | 12 h | +0.54 |
–OCF₃ | +1.10 | >24 h | +0.35 |
4-(Trifluoromethoxy)phenol (molecular formula: C₇H₅F₃O₂; MW: 178.11 g/mol) is a key synthetic intermediate and environmental metabolite. It is generated via hydrolytic defluorination of aryl–CF₃ pharmaceuticals (e.g., fluoxetine) under alkaline conditions, forming hydroxybenzoic acids without persistent TFA production [2]. This degradation pathway, confirmed via density functional theory (DFT), highlights its role in reducing environmental PFAS accumulation [2]. In biomedicine, the compound’s dual functionality (–OH and –OCF₃) enables:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7